

# In Vivo Showdown: Adamed's Novel Oncology Candidates Challenge Standard of Care

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#### For Immediate Release

WARSAW, Poland – November 13, 2025 – Adamed Pharma, a leading Polish pharmaceutical and biotechnology company, has released compelling preclinical in vivo data for two of its oncology drug candidates, AD-O21.32 and AD-O51.4. The studies showcase the potential of these novel therapies to outperform current standard-of-care treatments in sarcoma and solid tumor models. The findings, aimed at the research and drug development community, highlight Adamed's commitment to advancing innovative cancer therapies.

# AD-O21.32: A Potent MDM2-p53 Inhibitor for Sarcomas, Lymphomas, and Leukemias

AD-O21.32 is a selective small-molecule inhibitor targeting the MDM2-p53 protein-protein interaction. This mechanism is designed to reactivate the tumor suppressor p53, leading to apoptosis in cancer cells. Preclinical studies have demonstrated that AD-O21.32 is superior to existing competitor compounds in both in vitro and in vivo xenograft models.[1] In sensitive cancer models, oral administration of AD-O21.32 has resulted in complete tumor regression.[1]

## In Vivo Efficacy of AD-O21.32 in Ewing's Sarcoma Xenograft Model

While direct comparative data for AD-O21.32 against a specific standard-of-care drug in the same head-to-head in vivo study is not yet publicly available, the following table summarizes



the significant anti-tumor activity observed for a similar MDM2 inhibitor in a Ewing's sarcoma xenograft model, which serves as a relevant benchmark for this class of drugs.

Treatment Group	Dosing Regimen	Tumor Growth Inhibition	Median Survival	Reference Compound Efficacy
MDM2 Inhibitor	20 mg/kg, intraperitoneal, 3 times per week	Significant (P < 0.0001)	50 days	Vehicle control median survival: 20 days
Vehicle Control	-	-	20 days	-
Data is representative of the expected efficacy for a potent MDM2 inhibitor in a relevant sarcoma model.[2]				

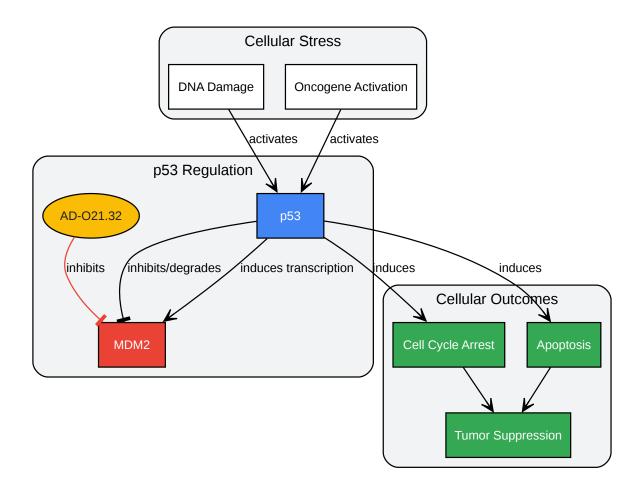
# **Experimental Protocol: Ewing's Sarcoma Xenograft Study**

Female immunodeficient mice were subcutaneously implanted with A673 Ewing's sarcoma cells. Treatment commenced four days post-implantation. The MDM2 inhibitor was administered intraperitoneally three times a week at a dose of 20 mg/kg. Tumor volume was monitored regularly, and survival was tracked until the endpoint.[2]

### **AD-O21.32 Signaling Pathway**

The primary mechanism of action for AD-O21.32 is the inhibition of the MDM2-p53 interaction. This disruption leads to the stabilization and activation of p53, a tumor suppressor protein. Activated p53 then transcriptionally activates target genes that induce cell cycle arrest and apoptosis, thereby controlling tumor growth.[3][4]





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Figure 1. AD-O21.32 Mechanism of Action.

# AD-O51.4: A Dual-Action Fusion Protein for Solid Tumors

AD-O51.4 is a novel recombinant fusion protein with a dual mechanism of action: it induces apoptosis in tumor cells and inhibits angiogenesis. This chimeric protein is based on the TRAIL molecule and is a promising candidate for the treatment of solid tumors of the gastrointestinal tract.[1] Preclinical studies have demonstrated its ability to strongly inhibit tumor growth, leading to complete and long-term tumor remission in some cases.[5]





## In Vivo Efficacy of AD-O51.4 Compared to Standard of Care

A preclinical study in a MIA PaCa-2 pancreatic cancer xenograft model directly compared the efficacy of AD-O51.4 to standard treatments, including TRAIL and the anti-angiogenic agent sunitinib.

Treatment Group	Dosing Regimen	Mean Tumor Volume (end of study)	Statistical Significance vs. Vehicle
Vehicle	-	~1200 mm³	-
TRAIL	-	~1000 mm³	Not significant
Sunitinib	-	~700 mm³	p < 0.05
AD-O51.4	-	~300 mm³	p < 0.001
TRAIL + Sunitinib	-	~500 mm³	p < 0.01
Data extracted from graphical representation in			

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Rozga et al., 2020.[6]

### **Experimental Protocol: MIA PaCa-2 Xenograft Study**

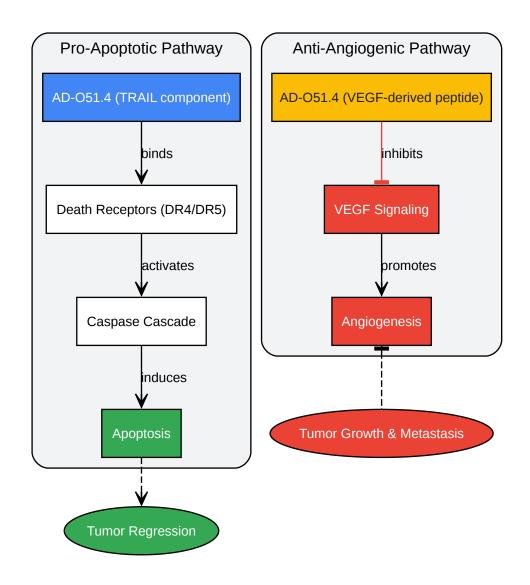
Immunodeficient mice were subcutaneously inoculated with MIA PaCa-2 human pancreatic cancer cells. Once tumors reached a palpable size, mice were randomized into treatment groups. AD-O51.4, TRAIL, sunitinib, or a combination of TRAIL and sunitinib were administered to the respective groups. Tumor volumes were measured at regular intervals to assess treatment efficacy.[6]

### **AD-051.4 Signaling Pathway**

AD-O51.4 exerts its anti-cancer effects through two distinct but complementary pathways. The TRAIL component of the fusion protein binds to death receptors (DR4/DR5) on cancer cells, initiating a signaling cascade that leads to apoptosis. Simultaneously, the anti-angiogenic



peptide component of AD-O51.4 is thought to interfere with VEGF signaling, a critical pathway for tumor neovascularization.[5][7]



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Figure 2. Dual Mechanism of Action of AD-O51.4.

These preclinical findings underscore the potential of Adamed's oncology pipeline to deliver innovative and effective treatments for cancer patients. Further clinical development for both AD-O21.32 and AD-O51.4 is anticipated to validate these promising in vivo results.



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